[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate
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Overview
Description
[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazine ring, a naphthalene moiety, and a phenylpiperazine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate typically involves multiple steps. The process begins with the formation of the triazine ring, followed by the introduction of the naphthalene and phenylpiperazine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives and phenylpiperazine compounds. These compounds share structural similarities with [4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate but may differ in their specific functional groups and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of a triazine ring, a naphthalene moiety, and a phenylpiperazine group
Properties
Molecular Formula |
C25H25N7S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
[4-amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C25H25N7S2/c26-23-28-22(29-24(30-23)27-20-11-10-18-6-4-5-7-19(18)16-20)17-34-25(33)32-14-12-31(13-15-32)21-8-2-1-3-9-21/h1-11,16H,12-15,17H2,(H3,26,27,28,29,30) |
InChI Key |
WGXNLMVOMQOYIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)SCC3=NC(=NC(=N3)NC4=CC5=CC=CC=C5C=C4)N |
Origin of Product |
United States |
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